N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine

Description

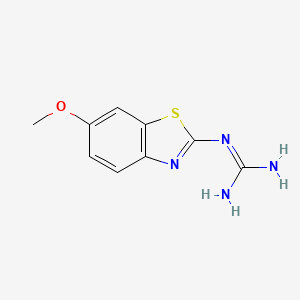

N-(6-Methoxy-1,3-benzothiazol-2-yl)guanidine is a benzothiazole derivative characterized by a methoxy (–OCH₃) substituent at the 6-position of the benzothiazole ring and a guanidine group (–NH–C(=NH)–NH₂) attached to the 2-position. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including antimicrobial and enzyme-inhibitory properties. Its guanidine moiety contributes to strong hydrogen-bonding interactions, critical for molecular recognition in enzymatic inhibition .

Properties

IUPAC Name |

2-(6-methoxy-1,3-benzothiazol-2-yl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4OS/c1-14-5-2-3-6-7(4-5)15-9(12-6)13-8(10)11/h2-4H,1H3,(H4,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHGAVRMSKHICJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine typically involves the reaction of 6-methoxy-1,3-benzothiazole with guanidine. One common method is to react 6-methoxy-1,3-benzothiazole with guanidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Functional Group Transformations

The guanidine moiety and methoxy group enable diverse reactivity:

Guanidine Modifications

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to yield imine derivatives (Scheme 17 in ).

-

Acylation : Treatment with chloroacetyl chloride forms azetidinones (β-lactam analogs) .

-

Thiourea/Urea Derivatives : Reacts with isocyanates or thiocyanates to generate substituted ureas/thioureas (Scheme 4 in ).

Methoxy Group Reactivity

-

Demethylation : Under acidic conditions, the methoxy group can hydrolyze to a hydroxyl group, altering solubility and bioactivity .

Biological Activity-Driven Reactions

The compound’s derivatives are tailored for pharmacological applications:

Anticancer Agents

-

PI3K Inhibition : 1-(2-Dialkylaminoethyl)-3-(6-methoxybenzothiazol-2-yl)thioureas show potent PI3K inhibition (IC₅₀: 0.8–2.1 μM) .

-

GSK-3 Inhibition : Arylurea derivatives exhibit GSK-3β inhibition (IC₅₀: ~4.5 μM) via hydrogen bonding with the kinase active site .

Antimicrobial Derivatives

-

Triazole-Thiadiazole Hybrids : Synthesized via Huisgen cycloaddition, showing MIC values of 12.5–100 μg/mL against Staphylococcus aureus and Candida albicans .

Physicochemical Stability

-

Thermal Stability : Decomposes above 294°C (melting point: 294–295°C for hydrazide derivatives) .

-

pH Sensitivity : Stable in neutral to mildly acidic conditions but prone to hydrolysis under strong acids/bases .

Comparative Reactivity of Analogues

Research Findings

Scientific Research Applications

Medicinal Chemistry

Overview : The compound is recognized for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and as an antibacterial agent.

Neuroprotective Effects

N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine has demonstrated significant neuroprotective properties. In studies involving neuronal damage models, it was found to reduce glutamate release and lactate dehydrogenase activity, indicating protective effects against excitotoxicity associated with neurodegenerative conditions.

| Study | Concentration Range (µM) | Effect Observed |

|---|---|---|

| Eilers et al. (1999) | 0.01 - 10 | Reduced glutamate release by 10% - 50% of control |

| Gay et al. (1968) | 0.01 - 10 | Decreased LDH activity significantly |

These findings suggest that the compound could be developed into a pharmaceutical agent for conditions such as Alzheimer's disease and other forms of dementia.

Antimicrobial Activity

Overview : The compound exhibits broad-spectrum antimicrobial activity, making it a candidate for treating bacterial infections.

Antibacterial Studies

Research has shown that this compound possesses effective antibacterial properties against both Gram-positive and Gram-negative bacteria.

| Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 12.5 - 100 µg/mL | Moderate to good inhibition |

| Escherichia coli | 12.5 - 100 µg/mL | Moderate inhibition |

| Pseudomonas aeruginosa | 12.5 - 100 µg/mL | Good inhibition |

These results indicate its potential as a lead compound in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Case Study: Neuroprotective Mechanism

In a study assessing the neuroprotective effects of this compound on rat models subjected to oxidative stress, the compound was administered at varying doses. The results indicated a dose-dependent reduction in oxidative markers and improved cognitive function post-treatment.

Case Study: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of this compound against standard antibiotics revealed that while it was less potent than some existing antibiotics, it showed synergistic effects when combined with them, enhancing overall antibacterial activity.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Key Findings :

- Methoxy vs. Nitro : The methoxy group in BTC-j confers superior antibacterial activity compared to nitro-substituted BTC-r, likely due to enhanced electron-donating effects and reduced steric hindrance .

- Trifluoromethyl : CF₃-substituted analogues () may exhibit improved metabolic stability but lack explicit activity data, highlighting the need for further comparative studies .

Heterocycle Modifications: Benzothiazole vs. Benzoxazole

Table 2: Benzothiazole vs. Benzoxazole Derivatives

Key Findings :

- Sulfur vs.

- Crystal Packing : Benzoxazole analogues form linear chains via N–H⋯Cl hydrogen bonds, whereas benzothiazole derivatives exhibit distinct intramolecular interactions, influencing solubility and bioavailability .

Guanidine-Containing Analogues in Diverse Scaffolds

Table 3: Guanidine Derivatives Across Heterocycles

Key Findings :

- Scaffold Flexibility : While benzothiazole-based guanidines target enzymes (e.g., DNA gyrase) or ion channels, quinazoline derivatives like 18b () stabilize DNA secondary structures, indicating scaffold-dependent mechanistic diversity .

- Guanidine Positioning : The conjugation of guanidine to a five-membered aromatic ring (e.g., benzothiazole) is critical for HV1 inhibition, as seen in 2GBI .

Physicochemical and Pharmacokinetic Considerations

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiazole moiety substituted with a methoxy group, which contributes to its biological activity. The guanidine group enhances its interaction with biological targets.

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways. For instance, it has shown potential in inhibiting DprE1, an enzyme essential for mycobacterial cell wall biosynthesis, suggesting anti-tubercular properties.

- Anticancer Activity : Studies indicate that this compound can interfere with cell proliferation pathways and induce apoptosis in cancer cells. It has been evaluated against various cancer cell lines, showing promising results in reducing cell viability .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been reported, with minimum inhibitory concentrations (MICs) demonstrating its potency .

Anticancer Activity

The compound has been tested against several cancer cell lines, including:

- HCT116 (colon cancer)

- MCF-7 (breast cancer)

- U87 MG (glioblastoma)

In vitro assays have shown that it possesses moderate to high antiproliferative activity, particularly in the presence of electron-withdrawing groups on the benzothiazole ring .

Anti-inflammatory Effects

Research indicates that this compound may also exhibit anti-inflammatory properties by modulating cytokine production and reducing inflammatory markers such as IL-6 and TNF-α .

Study 1: Anticancer Efficacy

A recent study synthesized a series of benzothiazole derivatives, including this compound. The derivatives were screened for their antiproliferative effects against various cancer cell lines. The results indicated that the compound significantly inhibited cancer cell growth at concentrations ranging from 1 to 10 μM .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against common bacterial strains. The study reported MIC values ranging from 12.5 to 100 μg/mL for different bacterial species, showcasing its potential as an antibacterial agent .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the primary biological targets of N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine, and how are these interactions experimentally validated?

- Methodological Answer : The compound exhibits inhibitory activity against voltage-gated proton channels (HV1), with potency dependent on structural features like conjugated guanidine groups and aromatic rings. Key validation steps include:

- Intracellular application assays to confirm site-specific inhibition (IC50 determination via electrophysiological methods) .

- Site-directed mutagenesis (e.g., F150 residue in HV1 S2 helix) to identify critical binding residues .

- Relevance : This approach clarifies mechanistic interactions and informs structure-activity relationship (SAR) studies.

Q. What synthetic routes are recommended for preparing This compound and its derivatives?

- Methodological Answer : A common strategy involves:

- Cyclocondensation of substituted 2-amino benzothiazoles with cyanamide or guanidine precursors under controlled pH and temperature .

- Chromatographic purification (e.g., column chromatography) and spectroscopic validation (FTIR, NMR) to confirm purity and structural integrity .

Q. How can researchers safely handle This compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves for integrity before use .

- Ventilation : Work in a fume hood to avoid inhalation of vapors/mists .

- Waste disposal : Segregate chemical waste and use licensed disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can structural modifications enhance the inhibitory potency of This compound against HV1 channels?

- Methodological Answer :

- SAR analysis : Introduce electron-donating groups (e.g., methoxy) to the benzothiazole ring to improve binding affinity. Compare IC50 values of analogs like 2-guanidinobenzimidazole (2GBI) .

- Computational modeling : Use molecular docking (e.g., V-life MDS 3.5) to predict interactions with HV1 residues (e.g., F150) and optimize substituent placement .

- Challenge : Balancing solubility (e.g., hydrophilic guanidine) with membrane permeability for intracellular target engagement .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in This compound derivatives?

- Methodological Answer :

- Single-crystal X-ray diffraction : Employ SHELX programs (e.g., SHELXL for refinement) to determine bond angles, planarity deviations (e.g., 4.6° guanidine bend), and hydrogen-bonding networks (e.g., R22(8) motifs) .

- Validation : Use tools like PLATON to check for twinning, disorder, and data-to-parameter ratios (>12:1 recommended) .

Q. How can contradictory antimicrobial activity data between This compound analogs be resolved?

- Methodological Answer :

- Standardized assays : Use consistent bacterial strains (e.g., E. coli, S. aureus) and MIC protocols to minimize variability .

- Statistical analysis : Apply ANOVA or Tukey’s HSD test to compare zone-of-inhibition data between test compounds and standards (e.g., ciprofloxacin) .

- Mechanistic studies : Investigate off-target effects (e.g., DNA gyrase inhibition) via enzymatic assays and docking scores (PDB: 3G75) .

Q. What experimental evidence supports the neuroprotective potential of This compound analogs?

- Methodological Answer :

- In vitro ischemia models : Expose neuronal cultures to oxygen-glucose deprivation (OGD) and measure cell viability post-treatment with guanidine derivatives .

- HV1 knockout studies : Compare neuroprotection in wild-type vs. HV1-deficient mice to isolate target-specific effects .

- Hypothesis : Neuroprotection may arise from dual HV1 inhibition and antioxidant properties, requiring ROS scavenging assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.